Methylatropine bromide

Beschreibung

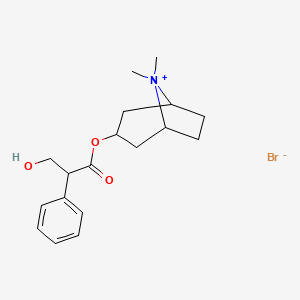

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

2870-71-5 |

|---|---|

Molekularformel |

C18H26BrNO3 |

Molekulargewicht |

384.3 g/mol |

IUPAC-Name |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate bromide |

InChI |

InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17?; |

InChI-Schlüssel |

XMLNCADGRIEXPK-ZNHDNBJUSA-M |

Isomerische SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Kanonische SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

2870-71-5 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

31610-87-4 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Methylatropine Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylatropine bromide is a synthetically derived quaternary ammonium (B1175870) salt of atropine, a tropane (B1204802) alkaloid. It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its distinct chemical structure, characterized by a permanently charged nitrogen atom, renders it highly polar and less lipid-soluble. This property significantly restricts its passage across the blood-brain barrier, leading to a pharmacological profile dominated by peripheral rather than central nervous system effects. This technical guide provides an in-depth exploration of the mechanism of action of Methylatropine bromide, detailing its interaction with muscarinic receptors, the downstream signaling consequences, and the experimental methodologies used for its characterization.

Molecular Mechanism of Action

The primary mechanism of action of Methylatropine bromide is the competitive blockade of muscarinic acetylcholine receptors (mAChRs). As a competitive antagonist, Methylatropine bromide binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), on the mAChRs. By occupying these receptors without activating them, it prevents ACh from binding and initiating downstream signaling cascades. This antagonism effectively inhibits the physiological responses mediated by the parasympathetic nervous system.

Muscarinic Receptor Subtypes and Signaling Pathways

There are five genetically distinct subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The blockade of these receptors by Methylatropine bromide leads to the inhibition of their respective signaling pathways:

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 G-proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Methylatropine bromide's antagonism at these receptors inhibits this cascade, leading to a reduction in intracellular calcium mobilization and PKC activation.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o G-proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs). By blocking M2 and M4 receptors, Methylatropine bromide prevents the inhibition of adenylyl cyclase and the activation of GIRKs.

The following diagram illustrates the antagonistic action of Methylatropine bromide on the primary signaling pathways of muscarinic receptors.

Caption: Antagonism of Muscarinic Receptor Signaling by Methylatropine Bromide.

Quantitative Analysis of Receptor Interaction

| Parameter | Value | Species/System | Assay Type | Reference |

| IC50 | <0.1 nM | Porcine Brain Membranes | Radioligand Binding Assay | [1] |

| IC50 (hM1) | 6 nM | CHO cells expressing human M1 receptor | Functional Antagonist Assay (Calcium Mobilization) | [2] |

| ED50 | 5.5 µg/kg | Rat | Reduction of Acetylcholine-induced Hypotension | [1] |

-

IC50 (Inhibitory Concentration 50): The concentration of an antagonist that inhibits 50% of the specific binding of a radioligand in a competition binding assay or 50% of the maximal response in a functional assay. A lower IC50 value indicates higher potency.

-

ED50 (Effective Dose 50): The dose of a drug that produces 50% of its maximal effect in vivo.

The parent compound of Methylatropine bromide, atropine, is known to be a non-selective muscarinic antagonist with similar affinity for all five receptor subtypes. It is plausible that Methylatropine bromide shares this characteristic of non-selectivity or low selectivity.

Experimental Protocols

The characterization of Methylatropine bromide's mechanism of action relies on established experimental protocols, primarily radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of Methylatropine bromide for muscarinic receptors.

Objective: To measure the ability of Methylatropine bromide to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells (e.g., Chinese Hamster Ovary - CHO-K1 cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: Methylatropine bromide, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Methylatropine bromide. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Methylatropine bromide by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the Methylatropine bromide concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Competition Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of Methylatropine bromide to inhibit the increase in intracellular calcium triggered by a muscarinic agonist.

Objective: To determine the functional potency of Methylatropine bromide as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

-

Cells: A cell line (e.g., CHO-K1) stably expressing a Gq-coupled human muscarinic receptor subtype (e.g., hM1).

-

Calcium-sensitive Fluorescent Dye: A dye such as Fluo-4 AM that increases in fluorescence upon binding to calcium.

-

Muscarinic Agonist: A known agonist for the expressed receptor, such as carbachol (B1668302) or acetylcholine.

-

Test Compound: Methylatropine bromide, serially diluted.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

-

Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence intensity in a multi-well plate format.

Methodology:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere and grow.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.

-

Antagonist Pre-incubation: Add varying concentrations of Methylatropine bromide to the wells and incubate for a defined period to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the muscarinic agonist to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the Methylatropine bromide concentration. Determine the IC50 value from the resulting dose-response curve.

Caption: Workflow for a Calcium Mobilization Functional Assay.

Structure-Activity Relationship and Pharmacokinetics

The quaternary ammonium structure of Methylatropine bromide is central to its pharmacological profile. The permanent positive charge on the nitrogen atom significantly increases its hydrophilicity and reduces its ability to diffuse across lipid membranes, most notably the blood-brain barrier. This structural feature is the primary reason for its peripherally restricted action.

Caption: Relationship between the Chemical Structure and Pharmacological Action of Methylatropine Bromide.

Due to its high polarity, the oral absorption of Methylatropine bromide is generally poor and variable. Following administration, it is distributed primarily to peripheral tissues, with minimal penetration into the central nervous system. Information regarding its metabolism and excretion pathways is limited in publicly available literature, but as a quaternary ammonium compound, it is expected to be primarily eliminated via renal and fecal routes.

Conclusion

Methylatropine bromide is a potent, peripherally acting competitive antagonist of muscarinic acetylcholine receptors. Its mechanism of action is centered on the blockade of all five muscarinic receptor subtypes, thereby inhibiting parasympathetic signaling. The presence of a quaternary ammonium group in its chemical structure is a key determinant of its pharmacological profile, conferring high polarity and limiting its access to the central nervous system. While comprehensive data on its receptor subtype selectivity are not extensively documented, its high potency is well-established through in vitro and in vivo studies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Methylatropine bromide and other muscarinic receptor antagonists. This in-depth understanding is crucial for its application in research and for the development of novel therapeutics targeting the muscarinic cholinergic system.

References

The History and Discovery of Methylatropine Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylatropine (B1217387) bromide, a quaternary ammonium (B1175870) derivative of atropine (B194438), has a long history in pharmacology as a peripherally acting muscarinic antagonist. Its discovery over a century ago marked a significant advancement in the development of anticholinergic agents with reduced central nervous system side effects. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and pharmacological properties of methylatropine bromide. Detailed experimental protocols, quantitative data on its biological activity, and an overview of its mechanism of action, including relevant signaling pathways, are presented to serve as a comprehensive resource for researchers and drug development professionals.

History and Discovery

Methylatropine bromide, originally marketed under the brand name Eumydrin, was introduced by the Bayer Company in 1902.[1][2] It was developed as a quaternary ammonium salt of atropine, a naturally occurring belladonna alkaloid. The primary motivation for its synthesis was to create a peripherally selective antimuscarinic agent. Due to its charged quaternary ammonium structure, methylatropine bromide has a reduced ability to cross the blood-brain barrier compared to its tertiary amine precursor, atropine.[1][2]

This property made it a valuable therapeutic agent for conditions requiring the blockade of peripheral muscarinic receptors without inducing the central side effects associated with atropine, such as drowsiness, confusion, and hallucinations. Its initial clinical applications included use as a myriatic for ophthalmic examinations to dilate the pupil and for the treatment of pyloric spasm in infants.[1][2] The blocking potency of methylatropine at neuromuscular and ganglionic synapses is approximately 10-20 times higher than that of atropine.[2]

The synthesis of methylatropine bromide relies on the quaternization of atropine with methyl bromide.[3] However, due to environmental concerns, the production of methyl bromide, a key starting material, was significantly curtailed in the United States in 2005, leading to a reduction in the availability of methylatropine bromide.[3]

Synthesis and Purification

Experimental Protocol: Synthesis of Methylatropine Bromide

Materials:

-

Atropine

-

Methyl bromide (or a suitable methylating agent)

-

Anhydrous acetone (B3395972) (or another suitable aprotic solvent)

-

Reaction vessel (e.g., a sealed tube or a three-necked flask equipped with a condenser and a gas inlet)

-

Stirring apparatus

-

Heating apparatus (e.g., heating mantle or oil bath)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying apparatus (e.g., vacuum oven)

Procedure:

-

Dissolution: Dissolve a known quantity of atropine in a minimal amount of anhydrous acetone in the reaction vessel.

-

Reaction: Introduce methyl bromide gas into the solution or add a molar excess of liquid methyl bromide. The reaction is typically carried out under anhydrous conditions to prevent side reactions.

-

Heating and Stirring: The reaction mixture is stirred and may be gently heated to facilitate the quaternization reaction. Reaction times and temperatures can vary but are typically in the range of several hours at a moderately elevated temperature.

-

Precipitation: As the reaction proceeds, the quaternary ammonium salt, methylatropine bromide, which is less soluble in the nonpolar solvent, will precipitate out of the solution.

-

Isolation: After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by filtration.

-

Washing: The collected solid is washed with a small amount of cold, anhydrous acetone to remove any unreacted starting materials and impurities.

-

Drying: The purified methylatropine bromide is dried under vacuum to remove any residual solvent.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude methylatropine bromide

-

A suitable solvent system (e.g., ethanol (B145695) and an anti-solvent like acetone or diethyl ether)

-

Heating apparatus with a temperature controller

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Solvent Selection: Identify a suitable solvent in which methylatropine bromide is soluble at elevated temperatures but sparingly soluble at lower temperatures. A common technique is to use a solvent pair, where the compound is soluble in one solvent (e.g., ethanol) and insoluble in the other (the anti-solvent, e.g., acetone).

-

Dissolution: Dissolve the crude methylatropine bromide in a minimal amount of the hot primary solvent (e.g., ethanol) to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution can be filtered to remove them.

-

Crystallization: Gradually add the anti-solvent to the hot solution until turbidity is observed. Then, allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized methylatropine bromide can be confirmed using various analytical techniques, including:

-

Melting Point Determination: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Pharmacological Properties

Methylatropine bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its pharmacological effects are primarily due to the blockade of these receptors in the peripheral nervous system.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of methylatropine bromide. It is important to note that a complete set of binding affinities (Ki values) for all five human muscarinic receptor subtypes (M1-M5) is not consistently reported in the literature.

| Parameter | Value | Species/System | Reference |

| IC50 (M1 Receptor Antagonism) | 6 nM | Human M1 receptor expressed in CHO cells | [3] |

| IC50 (Radioligand Binding) | < 0.1 nM | Porcine brain membranes | [4] |

| ED50 (Reduction of ACh-induced hypotension) | 5.5 µg/kg | Rats (intravenous) | [4] |

Pharmacokinetics (ADME)

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for methylatropine bromide is limited in the publicly available literature. However, its quaternary ammonium structure is the primary determinant of its pharmacokinetic profile.

-

Absorption: Due to its high polarity, oral absorption of methylatropine bromide is generally poor. It is typically administered parenterally for systemic effects.

-

Distribution: The charged nature of the molecule significantly limits its ability to cross the blood-brain barrier, leading to its peripheral selectivity.[1][2]

-

Metabolism and Excretion: The metabolic fate and excretion pathways of methylatropine bromide have not been extensively characterized in publicly accessible studies.

Mechanism of Action and Signaling Pathways

Methylatropine bromide exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.

The antagonism of these receptors by methylatropine bromide leads to the inhibition of their downstream signaling pathways.

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The blockade of these receptors by methylatropine bromide inhibits these signaling events.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs). Methylatropine bromide's antagonism of these receptors prevents these inhibitory effects.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by methylatropine bromide.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical experimental workflow for the synthesis and purification of methylatropine bromide.

Conclusion

Methylatropine bromide holds a significant place in the history of pharmacology as an early example of rational drug design to improve the therapeutic index of a natural product. Its discovery and development provided a valuable clinical tool for achieving peripheral anticholinergic effects with minimized central nervous system involvement. While the availability of newer, more selective muscarinic antagonists has evolved, the study of methylatropine bromide continues to offer insights into the structure-activity relationships of antimuscarinic agents. This technical guide has provided a comprehensive overview of its history, synthesis, and pharmacology, intended to be a valuable resource for the scientific community. Further research to fully characterize its binding profile across all muscarinic receptor subtypes and to elucidate its complete pharmacokinetic profile would be beneficial.

References

A Comprehensive Technical Guide to the Chemical and Physical Properties of Methylatropine Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical, physical, and pharmacological properties of Methylatropine bromide (CAS 2870-71-5). The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

Methylatropine bromide is a quaternary ammonium (B1175870) salt of atropine.[1][] Its permanent positive charge significantly influences its physical properties, particularly its solubility and membrane permeability.[3] Unlike its parent compound, atropine, its quaternary structure limits its ability to cross the blood-brain barrier, making it a peripherally acting muscarinic antagonist.

Quantitative Physicochemical Data

The key quantitative properties of Methylatropine bromide are summarized in the tables below.

Table 1: Chemical Identity

| Property | Value | Source |

| IUPAC Name | [(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | [4] |

| CAS Number | 2870-71-5 | [][5][6] |

| Molecular Formula | C₁₈H₂₆BrNO₃ | [1][] |

| Molecular Weight | 384.31 g/mol | [1][][6] |

| Synonyms | Atropine methyl bromide, Atropine methobromide | [4] |

Table 2: Physical and Pharmacological Properties

| Property | Value | Conditions / Notes | Source |

| Appearance | White to Off-white Solid / Crystalline Powder | --- | [1][] |

| Melting Point | 222 - 223 °C | --- | [] |

| Water Solubility | 10 mg/mL | --- | [5] |

| Other Solubilities | Readily soluble in alcohol; Insoluble in ether. | --- | [7] |

| pKa | Not Applicable | As a quaternary ammonium salt, it is permanently charged and its state is independent of pH. | [3] |

| LogP | Not Applicable | The permanent charge makes the compound highly hydrophilic, rendering the octanol-water partition coefficient an unsuitable descriptor. | [8][9] |

| IC₅₀ | < 0.1 nM | Radioligand binding assay against muscarinic acetylcholine (B1216132) receptors (mAChR). | [5] |

Mechanism of Action: Muscarinic Antagonism

Methylatropine bromide functions as a potent competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][] It non-selectively blocks all subtypes of muscarinic receptors (M1-M5). In peripheral tissues, many of the effects of acetylcholine (ACh), such as smooth muscle contraction and glandular secretion, are mediated by the M3 receptor subtype. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.

By binding to the M3 receptor, Methylatropine bromide prevents ACh from initiating the downstream signaling cascade. This blockade inhibits the activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The absence of IP₃ prevents the release of calcium (Ca²⁺) from intracellular stores, leading to the relaxation of smooth muscle and a reduction in secretions.

Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of Methylatropine bromide.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline substance using a digital melting point apparatus. The melting range is a key indicator of purity.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it becomes completely liquid are recorded to define the melting range. Pure substances typically exhibit a sharp melting range (0.5-1.0°C).

Methodology:

-

Sample Preparation:

-

Ensure the Methylatropine bromide sample is completely dry, for instance by drying in a vacuum desiccator over a drying agent.

-

Place a small amount of the sample on a clean, dry surface (e.g., a watch glass).

-

Thoroughly crush the crystalline solid into a fine powder using a spatula or mortar and pestle.

-

-

Capillary Tube Loading:

-

Take a glass capillary tube (sealed at one end).

-

Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.

-

To achieve tight packing, drop the capillary tube, sealed-end down, several times through a long, narrow glass tube (approx. 1 meter) onto the benchtop.

-

The final packed sample height should be between 2-3 mm.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Test (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/minute) to quickly determine an approximate melting temperature.

-

Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point found.

-

Prepare a new capillary tube with the sample.

-

Set the start temperature to ~15°C below the expected melting point (e.g., ~205°C).

-

Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnified viewfinder.

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Record the temperature (T₂) when the entire sample has transformed into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

Perform the measurement in duplicate or triplicate to ensure reproducibility.

-

Water Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105 and is suitable for substances with a solubility greater than 10⁻² g/L.

Principle: A surplus amount of the solid substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium (saturation). After phase separation, the concentration of the substance in the aqueous phase is determined by a suitable analytical method, which represents its water solubility.

Methodology:

-

Preliminary Test:

-

Add approximately 0.1 g of Methylatropine bromide to a 10 mL volumetric flask.

-

Add water in stepwise portions (e.g., 1 mL, then 2 mL, etc.), shaking vigorously for 10 minutes after each addition.

-

Visually inspect for undissolved solid. This test provides a rough estimate of solubility to inform the definitive experiment.

-

-

Definitive Experiment (Equilibration):

-

Prepare at least three glass vessels (e.g., flasks with ground-glass stoppers or centrifuge tubes) with a means for agitation (e.g., magnetic stir bars).

-

Weigh an amount of Methylatropine bromide into each vessel that is in excess of the amount expected to dissolve (e.g., 5-fold the estimated amount from the preliminary test).

-

Add a known volume of purified water (e.g., deionized or distilled) to each vessel.

-

Place the vessels in a constant temperature bath or incubator set to the desired temperature (e.g., 20 ± 0.5 °C).

-

Agitate the vessels at a constant speed for a period sufficient to reach equilibrium. A 24-hour period is typically adequate. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h) until the measured concentration is constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vessels to stand in the constant temperature bath for at least 24 hours to allow undissolved solid to settle.

-

To ensure complete removal of suspended microparticles, centrifugation of an aliquot of the aqueous phase in a temperature-controlled centrifuge is highly recommended.

-

-

Analysis:

-

Carefully withdraw an aliquot from the clear, supernatant aqueous phase.

-

Determine the concentration of Methylatropine bromide in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

The average concentration from the replicate vessels is reported as the water solubility at the specified temperature.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. Methylatropine bromide | C18H26BrNO3 | CID 656597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Methylatropine bromide EP Reference Standard CAS 2870-71-5 Sigma Aldrich [sigmaaldrich.com]

- 7. HOMATROPINE METHYL BROMIDE | 80-49-9 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Methylatropine Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of methylatropine (B1217387) bromide, a quaternary ammonium (B1175870) salt of atropine (B194438). As a peripherally acting muscarinic antagonist, methylatropine bromide is a significant compound in pharmacological research due to its limited ability to cross the blood-brain barrier.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.

Synthesis of Methylatropine Bromide

The primary method for synthesizing methylatropine bromide is through the quaternization of atropine. This reaction, a type of N-alkylation, involves the reaction of the tertiary amine in the atropine molecule with methyl bromide. The nitrogen atom of the tropane (B1204802) ring acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide, resulting in the formation of a quaternary ammonium salt.[3][4]

Synthesis Pathway

The synthesis is a two-step process if starting from atropine sulfate (B86663), which is a common commercially available form. The first step involves the conversion of atropine sulfate to free-base atropine, followed by the quaternization reaction with methyl bromide.

Experimental Protocol for Synthesis

This protocol is adapted from a similar synthesis of ethylatropine bromide.[5]

Step 1: Preparation of Atropine (Free Base)

-

Dissolve 1 g of atropine sulfate monohydrate in 10 mL of water in a separatory funnel.

-

Add 10 mL of 2 N sodium hydroxide (B78521) (NaOH) solution to the funnel and mix thoroughly.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to yield atropine as a solid.

Step 2: Quaternization of Atropine

-

Combine the dried atropine (e.g., 0.83 g, ~2.87 mmol) and a suitable solvent like acetone in a heavy-walled sealed tube.

-

Introduce a molar excess of methyl bromide into the sealed tube. Caution: Methyl bromide is a toxic gas and its production and use are highly regulated.[5] All manipulations must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Seal the tube and heat it at 100 °C for approximately 6 hours.

-

After cooling, a white precipitate of crude methylatropine bromide will form.

-

Filter the precipitate and wash it with cold acetone.

Quantitative Data for Synthesis

The following table summarizes the typical yields for the synthesis steps, based on analogous reactions.

| Step | Product | Starting Material | Typical Yield (%) | Reference |

| 1 | Atropine (Free Base) | Atropine Sulfate Monohydrate | 97% | [5] |

| 2 | Ethylatropine Bromide | Atropine | 70% | [5] |

Note: The yield for methylatropine bromide is expected to be comparable to that of ethylatropine bromide.

Purification of Methylatropine Bromide

The crude methylatropine bromide obtained from the synthesis typically requires purification to remove unreacted starting materials and by-products. The most common method for purification is recrystallization.[6]

Purification Workflow

The purification process involves dissolving the crude product in a minimal amount of a hot solvent and then inducing crystallization by adding a cold anti-solvent.

Experimental Protocol for Purification

This protocol is based on a patented method for the purification of the closely related compound, homatropine (B1218969) methylbromide.[6]

-

Take 100 g of crude methylatropine bromide.

-

In a separate flask, heat 150 g of ethanol (B145695) (Solvent A) to 75 °C.

-

Add the crude product to the hot ethanol and stir until it is completely dissolved. Continue stirring for about 20 minutes.

-

In a larger vessel, place 1000 g of acetone (Solvent B) and cool it to approximately 0 °C in an ice bath.

-

Gradually add the hot ethanolic solution of the product into the cold acetone with continuous stirring.

-

Allow the mixture to stand at 0 °C for 2 hours to facilitate crystal growth.

-

Collect the purified crystals by suction filtration.

-

Dry the crystals under vacuum at 60 °C for 5-7 hours to obtain the final product.

Quantitative Data for Purification

The table below presents the results from purification experiments on homatropine methylbromide, which demonstrate the effectiveness of this recrystallization method.[6]

| Parameter | Example 1 | Example 2 |

| Starting Material | Crude Homatropine Methylbromide | Crude Homatropine Methylbromide |

| Initial Purity | 98.2% | 98.2% |

| Solvent A | Methanol (100g) | Ethanol (150g) |

| Solvent B | Acetone (800g) | Acetone (1000g) |

| Crystallization Temp. | ~0 °C | ~0 °C |

| Final Product Weight | 72.3 g | 75.6 g |

| Purification Yield | 72.3% | 75.6% |

| Final Purity | > 99.5% | > 99.5% |

Conclusion

The synthesis of methylatropine bromide is reliably achieved through the quaternization of atropine with methyl bromide. Subsequent purification by recrystallization, using a solvent/anti-solvent system such as ethanol/acetone, is highly effective in achieving a product of high purity (>99.5%), suitable for research and pharmaceutical development. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale production of this important anticholinergic agent. Researchers should exercise extreme caution when handling methyl bromide due to its toxicity and regulatory status.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. researchgate.net [researchgate.net]

- 4. [Synthesis and pharmacology of N-stereoisomers of quaternary tropane compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106432221B - A kind of process for purification of Homatropine Methylbromide - Google Patents [patents.google.com]

Methylatropine Bromide: A Technical Guide to a Peripherally Restricted Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylatropine (B1217387) bromide, a quaternary ammonium (B1175870) derivative of atropine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its charged nature restricts its passage across the blood-brain barrier, making it a valuable pharmacological tool for selectively investigating the function of peripheral muscarinic receptors without confounding central nervous system effects. This technical guide provides a comprehensive overview of methylatropine bromide, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a review of the key signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in drug development employing methylatropine bromide in their studies.

Introduction

Methylatropine bromide is a synthetic, peripherally acting antimuscarinic agent. Structurally, it is the N-methylated quaternary ammonium salt of atropine. This chemical modification confers a permanent positive charge, which significantly limits its ability to penetrate the blood-brain barrier.[1] Consequently, when administered systemically, its effects are predominantly confined to the peripheral nervous system.

This property makes methylatropine bromide an invaluable tool in experimental pharmacology to differentiate between central and peripheral muscarinic effects of cholinergic agents. It has been utilized in a variety of research applications, including studies on respiratory, cardiovascular, and gastrointestinal physiology.[2] Clinically, it has been used for mydriasis in ophthalmology and to relieve pyloric spasm in infants.[1]

Mechanism of Action

Methylatropine bromide functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and in some parts of the central nervous system. By binding to the same site as acetylcholine, methylatropine bromide prevents the activation of these receptors and the subsequent downstream signaling cascades. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (acetylcholine).

Quantitative Pharmacological Data

The potency and affinity of methylatropine bromide have been determined in various in vitro and in vivo studies. Below is a summary of the available quantitative data.

Table 1: In Vitro Potency and Affinity of Methylatropine Bromide

| Parameter | Receptor Subtype | Value | Assay Type | Cell/Tissue Type | Reference |

| IC50 | Not specified | < 0.1 nM | Radioligand Binding Assay | Isolated porcine brain membranes | [2] |

| IC50 | Human M1 | 6 nM | Calcium Mobilization Assay | CHO cells | [1] |

| pA2 | Not specified | Data not available | Schild Analysis | - | - |

Table 2: In Vivo Potency of Methylatropine Bromide

| Parameter | Species | Value | Endpoint | Reference |

| ED50 | Rat | 5.5 µg/kg (i.v.) | Reduction of acetylcholine-induced decrease in blood pressure | [2] |

Signaling Pathways

Muscarinic receptors are coupled to different G-proteins and activate distinct intracellular signaling pathways. Methylatropine bromide, by blocking these receptors, inhibits these cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, in conjunction with Ca2+, activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Experimental Protocols

The following protocols are generalized methods for the characterization of muscarinic antagonists like methylatropine bromide. Specific parameters may require optimization depending on the experimental setup.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the muscarinic receptors.

Materials:

-

Cell membranes from a cell line expressing a specific human muscarinic receptor subtype (e.g., CHO or HEK cells).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) is commonly used.

-

Unlabeled antagonist: Methylatropine bromide.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold Assay Buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [3H]-NMS (at a concentration near its Kd), 50 µL of Assay Buffer, and 150 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of [3H]-NMS, 50 µL of a high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 1-10 µM atropine), and 150 µL of membrane suspension.

-

Competition: 50 µL of [3H]-NMS, 50 µL of varying concentrations of methylatropine bromide, and 150 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding and competition wells.

-

Plot the percentage of specific binding against the logarithm of the methylatropine bromide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, or M5).

Materials:

-

A cell line stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., CHO or HEK cells).

-

Cell culture medium and supplements.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Muscarinic agonist (e.g., carbachol).

-

Methylatropine bromide.

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and grow to confluence.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in Assay Buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

-

Antagonist Incubation:

-

Remove the dye loading solution and wash the cells with Assay Buffer.

-

Add varying concentrations of methylatropine bromide to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Place the cell plate in the fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading.

-

The instrument automatically adds a fixed concentration of the agonist (e.g., carbachol (B1668302) at its EC80) to all wells.

-

Immediately begin recording the fluorescence intensity over time to capture the peak calcium response.

-

Data Analysis:

-

Express the change in fluorescence as a percentage of the maximal response to the agonist in the absence of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the methylatropine bromide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Methylatropine bromide is a potent, peripherally restricted muscarinic antagonist that serves as a critical tool in pharmacological research. Its inability to readily cross the blood-brain barrier allows for the specific investigation of peripheral muscarinic receptor function. While it is generally considered a non-selective antagonist, a comprehensive public dataset of its binding affinities for all five human muscarinic receptor subtypes is lacking. The experimental protocols provided in this guide offer a framework for the detailed characterization of methylatropine bromide and other muscarinic antagonists. Further research to fully elucidate its receptor subtype selectivity profile will enhance its utility in the development of more targeted therapeutics.

References

An In-depth Technical Guide to the Core Differences Between Methylatropine Bromide and Atropine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between methylatropine (B1217387) bromide and atropine (B194438), two closely related muscarinic acetylcholine (B1216132) receptor antagonists. The information presented herein is intended to support research and development efforts by providing detailed pharmacological, chemical, and methodological data.

Executive Summary

Atropine, a tertiary amine, and its quaternary ammonium (B1175870) derivative, methylatropine bromide, are both competitive antagonists of muscarinic acetylcholine receptors. The primary and most critical difference between these two compounds lies in their chemical structure, which dictates their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier. Atropine readily penetrates the central nervous system (CNS), exerting both central and peripheral effects. In contrast, the charged quaternary ammonium group of methylatropine bromide restricts its passage across the blood-brain barrier, confining its actions predominantly to the periphery. This fundamental distinction governs their respective clinical applications, with atropine being used for both central and peripheral indications, while methylatropine bromide is employed when only peripheral anticholinergic effects are desired, thereby avoiding CNS side effects.

Chemical and Structural Differences

The core structural difference between atropine and methylatropine bromide is the quaternization of the nitrogen atom in the tropane (B1204802) ring.

-

Atropine: A tertiary amine, it is a tropane alkaloid consisting of a tropine (B42219) base and tropic acid. Its chemical formula is C₁₇H₂₃NO₃. The nitrogen atom is uncharged, rendering the molecule lipophilic and capable of crossing the blood-brain barrier.

-

Methylatropine Bromide: This compound is a quaternary ammonium salt of atropine. An additional methyl group is attached to the nitrogen atom, resulting in a permanent positive charge. Its chemical formula is C₁₈H₂₆BrNO₃. This charge significantly increases the molecule's polarity and hydrophilicity, thus preventing it from readily crossing the blood-brain barrier.[1]

Pharmacological Profile: A Quantitative Comparison

Both atropine and methylatropine bromide are non-selective antagonists at muscarinic acetylcholine receptors (mAChRs), binding to all five subtypes (M1-M5). However, their potencies can differ.

Receptor Binding Affinities

The binding affinity of an antagonist for its receptor is a key determinant of its potency and is typically expressed as the inhibition constant (Kᵢ). Lower Kᵢ values indicate higher binding affinity.

| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) | Source |

| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | [2] |

| Methylatropine Bromide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

Functional Potency

Functional assays measure the ability of an antagonist to inhibit the response to an agonist.

| Parameter | Atropine | Methylatropine Bromide | Experimental System |

| Inhibition of Acetylcholine-induced Hypotension (ED₅₀) | 50 µg/kg (i.v.) | 5.5 µg/kg (i.v.) | Rats |

| Effect on Heart Rate | Less pronounced positive chronotropic effect at equivalent doses | Stronger positive chronotropic effect at equivalent doses | Humans |

| Effect on Salivation | Less pronounced mouth-drying effect at equivalent doses | More pronounced mouth-drying effect at equivalent doses | Humans |

Pharmacokinetic Properties

The differing abilities of atropine and methylatropine bromide to cross biological membranes are central to their distinct pharmacological profiles.

| Parameter | Atropine | Methylatropine Bromide |

| Blood-Brain Barrier Permeability | Readily crosses | Does not readily cross[1] |

| Central Nervous System Effects | Present (e.g., sedation, delirium) | Absent or negligible |

| Peripheral Effects | Present | Present |

| Half-life | Approximately 2-4 hours | Not well-documented in publicly available literature |

Signaling Pathways

Both atropine and methylatropine bromide act as competitive antagonists at muscarinic acetylcholine receptors, thereby blocking the downstream signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G proteins to elicit their effects.

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The diagrams below illustrate the antagonism of these pathways by both atropine and methylatropine bromide.

References

CAS number and molecular weight of Methylatropine bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methylatropine bromide, a quaternary ammonium (B1175870) derivative of atropine. It serves as a crucial tool in research and pharmaceutical development due to its specific antagonistic action on muscarinic acetylcholine (B1216132) receptors with limited central nervous system penetration. This document outlines its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Chemical and Physical Properties

Methylatropine bromide is a synthetic compound valued for its peripheral anticholinergic effects. A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Citation(s) |

| CAS Number | 2870-71-5 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₆BrNO₃ | [5] |

| Molecular Weight | 384.31 g/mol | [2][3][4] |

| Synonyms | Atropine methyl bromide, Methylatropini bromidum | [2][6] |

| Appearance | Crystalline solid | [7] |

| Solubility | Approximately 10 mg/mL in water | [7] |

| Storage | -20°C | [7] |

Mechanism of Action and Signaling Pathways

Methylatropine bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thus primarily exerting its effects on the peripheral nervous system. This peripheral selectivity is a key feature in its research applications.

The antagonism of mAChRs by Methylatropine bromide disrupts the signaling cascades initiated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), which couple to different G-proteins and downstream effectors.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Methylatropine bromide blocks these receptors, thereby inhibiting this signaling cascade.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating inwardly rectifying potassium channels. By antagonizing M2 and M4 receptors, Methylatropine bromide prevents the inhibition of adenylyl cyclase and the modulation of ion channels.

Experimental Protocols

The following sections detail methodologies for key experiments involving Methylatropine bromide, designed for reproducibility and accuracy in a research setting.

Radioligand Binding Assay for Muscarinic Receptors

This assay is employed to determine the binding affinity (Ki) of Methylatropine bromide for muscarinic receptor subtypes. The principle involves the competitive displacement of a radiolabeled ligand by unlabeled Methylatropine bromide.[8]

1. Membrane Preparation (from cell culture or tissue):

-

Harvest cells expressing the target muscarinic receptor subtype.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

-

Repeat the centrifugation and resuspension step.

-

Resuspend the final membrane pellet in an appropriate volume of Assay Buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA Protein Assay Kit).

2. Binding Assay:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Radioligand (e.g., [³H]-N-methylscopolamine), Assay Buffer, and membrane preparation.

-

Non-specific Binding: Radioligand, a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine), and membrane preparation.

-

Competitive Binding: Radioligand, varying concentrations of Methylatropine bromide, and membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Scintillation Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Transfer the filter discs to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Methylatropine bromide concentration.

-

Determine the IC₅₀ value (the concentration of Methylatropine bromide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of Methylatropine bromide to antagonize the increase in intracellular calcium induced by a muscarinic agonist (e.g., carbachol) in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, M5).[9][10]

1. Cell Preparation:

-

Plate cells expressing the target receptor (e.g., CHO-hM1 cells) in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

2. Antagonist Pre-incubation:

-

Wash the cells with an appropriate buffer (e.g., HBSS).

-

Add varying concentrations of Methylatropine bromide to the wells and incubate for a specified period to allow for receptor binding.

3. Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader (e.g., FLEXStation).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells.

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

4. Data Analysis:

-

Determine the peak fluorescence response for each concentration of Methylatropine bromide.

-

Plot the percentage of agonist response against the logarithm of the Methylatropine bromide concentration.

-

Calculate the IC₅₀ value for the inhibition of the calcium response.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of Methylatropine bromide.

| Parameter | Value | Conditions | Citation(s) |

| IC₅₀ | < 0.1 nM | Radioligand binding assay using isolated porcine brain membranes | [2] |

| IC₅₀ | 6 nM | Functional antagonism of carbachol-induced calcium mobilization in CHO-hM1 cells | [9] |

| ED₅₀ | 5.5 µg/kg (i.v.) | Reduction of acetylcholine-induced decrease in blood pressure in rats | [2] |

Conclusion

Methylatropine bromide is a potent and peripherally selective muscarinic acetylcholine receptor antagonist. Its well-defined chemical properties and mechanism of action make it an invaluable tool for researchers and drug development professionals investigating the roles of the peripheral cholinergic system. The experimental protocols provided herein offer a foundation for the consistent and accurate characterization of its pharmacological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Homatropine methylbromide - Wikipedia [en.wikipedia.org]

- 4. What is Homatropine Methylbromide used for? [synapse.patsnap.com]

- 5. Methylatropine bromide | C18H26BrNO3 | CID 656597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Atropine methyl bromide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylatropine Bromide: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of Methylatropine bromide, a quaternary ammonium (B1175870) derivative of atropine (B194438). The information compiled herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized methodologies.

Physicochemical Properties

Methylatropine bromide is a muscarinic acetylcholine (B1216132) receptor antagonist. Its quaternary ammonium structure confers distinct solubility and stability characteristics compared to its tertiary amine precursor, atropine.

Chemical Structure:

Molecular Formula: C₁₈H₂₆BrNO₃

Molecular Weight: 384.31 g/mol

Solubility Profile

The solubility of Methylatropine bromide is a critical parameter for its formulation and delivery. As a quaternary ammonium salt, it exhibits high polarity and is generally soluble in polar solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of Methylatropine bromide in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of excipients.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Water | ~10[1][2] | Not Specified | Aqueous solutions are not recommended for storage for more than one day.[2] |

| Dimethyl Sulfoxide (DMSO) | 147.06[3] - 150 | Not Specified | Ultrasonic assistance may be needed for dissolution.[3] |

| Ethanol | Data not available | - | - |

| Methanol | Data not available | - | - |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | Not Specified | Forms a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | Not Specified | Forms a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 | Not Specified | Forms a clear solution. |

Stability Profile

The stability of Methylatropine bromide is crucial for determining its shelf-life and ensuring its therapeutic efficacy and safety. Degradation can be influenced by several factors, including pH, temperature, and light.

Solid-State Stability

As a crystalline solid, Methylatropine bromide is highly stable. When stored at -20°C, it has a shelf-life of at least four years.[1]

Solution Stability and Degradation Kinetics

The primary degradation pathway for Methylatropine bromide in aqueous solution is hydrolysis of the ester linkage, a reaction catalyzed by hydroxyl ions.

A study on the hydrolysis of atropine methylbromide revealed that the degradation mechanism involves two concurrent reactions: the hydrolysis of the free base and the salt form. The quaternary structure of Methylatropine bromide significantly increases the rate of hydrolysis, making it approximately thirty-five times more susceptible to hydrolysis than the corresponding tertiary tropine (B42219) esters. The hydrolysis of mandelyl tropine esters, which share a similar structural feature (α-hydroxyl group) with atropine derivatives, occurs at a rate about five times faster than that of tropyl tropine esters.

The degradation of pharmaceutical compounds is often pH-dependent, with ester-containing molecules like Methylatropine bromide being susceptible to both acid and base-catalyzed hydrolysis.

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6][7] Typical stress conditions include exposure to acidic, basic, and oxidative environments, as well as thermal and photolytic stress.[4][6]

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol is based on the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

Methylatropine bromide

-

Selected solvents (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of Methylatropine bromide to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of Methylatropine bromide in the diluted sample using a validated analytical method.

-

Perform the experiment in triplicate for each solvent.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying Methylatropine bromide in the presence of its degradation products. While a specific validated method for Methylatropine bromide was not found in the searched literature, the following protocol for atropine and its impurities can be adapted and validated.[8][9][10]

Chromatographic Conditions (starting point for method development):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer pH 2.5) and a polar organic solvent (e.g., acetonitrile).[8]

-

Flow Rate: 1.0 - 2.0 mL/min[8]

-

Column Temperature: 50°C[8]

-

Injection Volume: 10-20 µL

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[11] Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11] This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow for Solubility and Stability Testing

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biomedres.us [biomedres.us]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. abap.co.in [abap.co.in]

- 9. nnpub.org [nnpub.org]

- 10. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]

- 11. chromatographyonline.com [chromatographyonline.com]

Investigating the Peripheral Effects of Cholinergic Agents with Methylatropine Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the peripheral effects of cholinergic agents, with a specific focus on the utility of Methylatropine bromide as a selective antagonist. This document details the underlying signaling pathways, experimental protocols, and quantitative data analysis relevant to the field of cholinergic pharmacology.

Introduction to the Cholinergic System and Peripheral Effects

The cholinergic nervous system, utilizing acetylcholine (B1216132) (ACh) as its primary neurotransmitter, plays a critical role in regulating a vast array of physiological functions in the peripheral nervous system.[1] ACh exerts its effects by binding to two main classes of receptors: muscarinic and nicotinic receptors.[2]

Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the majority of the parasympathetic ("rest and digest") responses.[3] Their activation leads to a variety of physiological effects, including:

-

Cardiovascular: Decreased heart rate (bradycardia) and reduced force of contraction.[4]

-

Respiratory: Contraction of bronchial smooth muscle (bronchoconstriction) and increased mucus secretion.[5]

-

Gastrointestinal: Increased smooth muscle motility and secretions.[5][6]

-

Glandular: Increased secretion from salivary, lacrimal, and sweat glands.[6]

-

Ocular: Constriction of the pupil (miosis) and contraction of the ciliary muscle.[4]

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels found at the neuromuscular junction, autonomic ganglia, and the adrenal medulla.[7][8] Their activation leads to rapid depolarization of the postsynaptic membrane, resulting in:

-

Skeletal Muscle: Contraction.[8]

-

Autonomic Ganglia: Transmission of signals in both the sympathetic and parasympathetic nervous systems.[7]

Methylatropine Bromide: A Tool for Differentiating Peripheral and Central Effects

Methylatropine bromide is a quaternary ammonium (B1175870) salt of atropine (B194438) that acts as a competitive antagonist at muscarinic acetylcholine receptors.[9][10] Its key feature is a positively charged nitrogen atom, which significantly limits its ability to cross the blood-brain barrier.[9][10] This property makes it an invaluable tool for researchers seeking to isolate and study the peripheral effects of cholinergic agents, as it effectively blocks peripheral muscarinic receptors without significantly impacting central nervous system (CNS) cholinergic transmission.[11][12]

Cholinergic Signaling Pathways

Muscarinic Receptor Signaling

Muscarinic receptors are subdivided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[13]

Gq/11-Coupled Pathway (M1, M3, M5 Receptors):

Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which then activates various calcium-dependent processes.[14] DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, leading to cellular responses such as smooth muscle contraction and glandular secretion.[15]

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi/o-Coupled Pathway (M2, M4 Receptors):

Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[13] This reduction in cAMP leads to decreased activation of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly activate certain potassium channels, leading to hyperpolarization and an inhibitory effect, such as the slowing of the heart rate.[9]

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Nicotinic Receptor Signaling

Nicotinic receptors are pentameric structures composed of various subunits that form a central ion channel.[7] When ACh binds to the receptor, it undergoes a conformational change that opens the channel, allowing the influx of sodium (Na+) and calcium (Ca2+) ions and the efflux of potassium (K+) ions.[16] The net inward flow of positive charge leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP) and subsequent cellular response, such as muscle contraction or nerve impulse propagation.[16]

Caption: Nicotinic acetylcholine receptor signaling pathway.

Quantitative Data on Cholinergic Agents and Methylatropine Bromide

The following tables summarize key quantitative data for cholinergic agents and the antagonist, Methylatropine bromide.

| Compound | Receptor Target | Affinity/Potency | Assay | Reference |

| Methylatropine bromide | Muscarinic | IC50 < 0.1 nM | Radioligand Binding | [17] |

| Methylatropine bromide | Muscarinic (hM1) | IC50 = 6 nM | Calcium Mobilization | [11] |

| Atropine | Muscarinic (hM1) | IC50 = 48 nM | Calcium Mobilization | [11] |

| Acetylcholine | Muscarinic | EC50 = 2.35 x 10⁻⁵ mg/ml | Isolated Rabbit Ileum Contraction | [18] |